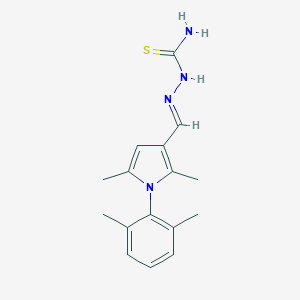![molecular formula C22H18N2O3 B302301 N'-(4-methoxy-2-methylbenzylidene)naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302301.png)
N'-(4-methoxy-2-methylbenzylidene)naphtho[2,1-b]furan-2-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methoxy-2-methylbenzylidene)naphtho[2,1-b]furan-2-carbohydrazide, also known as MNFC, is a synthetic compound with potential pharmacological properties. It is a derivative of naphthofuran, a heterocyclic compound with a furan ring fused to a naphthalene ring. MNFC has been studied for its potential use in various scientific research applications, including as an anti-inflammatory, antioxidant, and anti-cancer agent.
Mecanismo De Acción
The exact mechanism of action of N'-(4-methoxy-2-methylbenzylidene)naphtho[2,1-b]furan-2-carbohydrazide is not fully understood, but it is believed to involve the modulation of various signaling pathways. This compound has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune response. This compound has also been shown to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which plays a role in cellular energy metabolism and has been implicated in the pathogenesis of various diseases.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including inhibition of inflammatory cytokine production, induction of apoptosis in cancer cells, and protection of neuronal cells. This compound has also been shown to reduce oxidative stress and lipid peroxidation, suggesting its potential use as an antioxidant agent. In addition, this compound has been shown to have a low toxicity profile in vitro and in vivo, indicating its potential use as a safe and effective therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N'-(4-methoxy-2-methylbenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has several advantages for lab experiments, including its synthetic accessibility, high purity, and low toxicity profile. However, this compound also has some limitations, including its limited solubility in aqueous solutions and its potential instability under certain conditions. These limitations can be addressed through the use of appropriate solvents and storage conditions.
Direcciones Futuras
There are several future directions for the study of N'-(4-methoxy-2-methylbenzylidene)naphtho[2,1-b]furan-2-carbohydrazide. One potential direction is to investigate its potential use as an anti-inflammatory agent in animal models of inflammatory diseases. Another direction is to explore its potential use as an anti-cancer agent in preclinical models of cancer. Furthermore, the development of new derivatives of this compound with improved pharmacological properties could lead to the discovery of novel therapeutic agents for various diseases.
Métodos De Síntesis
N'-(4-methoxy-2-methylbenzylidene)naphtho[2,1-b]furan-2-carbohydrazide can be synthesized through a multi-step reaction process. The starting material is 2-hydroxy-1-naphthaldehyde, which is reacted with 4-methoxy-2-methylbenzaldehyde in the presence of a base to form a Schiff base. The Schiff base is then reacted with hydrazine hydrate to form the final product, this compound. The synthesis of this compound has been reported in several scientific journals, and the purity and identity of the compound have been confirmed through various analytical techniques.
Aplicaciones Científicas De Investigación
N'-(4-methoxy-2-methylbenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has been studied for its potential pharmacological properties, including anti-inflammatory, antioxidant, and anti-cancer effects. In vitro studies have shown that this compound can inhibit the production of inflammatory cytokines and reactive oxygen species, which are involved in the pathogenesis of various diseases. This compound has also been shown to induce apoptosis (programmed cell death) in cancer cells, suggesting its potential use as an anti-cancer agent. Furthermore, this compound has been shown to have a protective effect on neuronal cells, indicating its potential use in the treatment of neurodegenerative diseases.
Propiedades
Fórmula molecular |
C22H18N2O3 |
|---|---|
Peso molecular |
358.4 g/mol |
Nombre IUPAC |
N-[(E)-(4-methoxy-2-methylphenyl)methylideneamino]benzo[e][1]benzofuran-2-carboxamide |
InChI |
InChI=1S/C22H18N2O3/c1-14-11-17(26-2)9-7-16(14)13-23-24-22(25)21-12-19-18-6-4-3-5-15(18)8-10-20(19)27-21/h3-13H,1-2H3,(H,24,25)/b23-13+ |
Clave InChI |
NBLJGSZPXQZTRV-YDZHTSKRSA-N |
SMILES isomérico |
CC1=C(C=CC(=C1)OC)/C=N/NC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43 |
SMILES |
CC1=C(C=CC(=C1)OC)C=NNC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43 |
SMILES canónico |
CC1=C(C=CC(=C1)OC)C=NNC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-{[1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-methylbenzohydrazide](/img/structure/B302218.png)
![4-chloro-3-{5-[(E)-{2-[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]hydrazinylidene}methyl]furan-2-yl}benzoic acid](/img/structure/B302219.png)
![Methyl 3-{5-[2-(anilinocarbonyl)carbohydrazonoyl]-2-furyl}-4-chlorobenzoate](/img/structure/B302220.png)
![4-bromo-N'-{[1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}benzohydrazide](/img/structure/B302223.png)
![methyl 4-chloro-3-(5-{(E)-[2-(4-nitrophenyl)hydrazinylidene]methyl}furan-2-yl)benzoate](/img/structure/B302227.png)
![N'-{5-bromo-2-[(2-fluorobenzyl)oxy]benzylidene}-2-(4-morpholinyl)acetohydrazide](/img/structure/B302230.png)
![methyl 4-chloro-3-{5-[(E)-{2-[(4-chlorophenyl)carbonyl]hydrazinylidene}methyl]furan-2-yl}benzoate](/img/structure/B302231.png)
![N-[(Z)-[2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]pyrrol-3-yl]methylideneamino]pyridine-4-carboxamide](/img/structure/B302232.png)
![Methyl 4-chloro-3-(5-{2-[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]carbohydrazonoyl}-2-furyl)benzoate](/img/structure/B302233.png)
![2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-3-carbaldehyde N-phenylsemicarbazone](/img/structure/B302235.png)
![Methyl 2-chloro-4-[5-(2-phenylcarbohydrazonoyl)-2-furyl]benzoate](/img/structure/B302237.png)

![N'-{2-chloro-5-nitrobenzylidene}-2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy}acetohydrazide](/img/structure/B302239.png)
![N'-{4-[(4-bromobenzyl)oxy]-3-chloro-5-methoxybenzylidene}-2-(4-morpholinyl)acetohydrazide](/img/structure/B302241.png)